Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate

Protecting group chemistry Afatinib intermediate synthesis Orthogonal deprotection

Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (CAS 239081-33-5) is the optimal late-stage intermediate for convergent afatinib (BIBW 2992) synthesis. Its chloroacetyl ester serves as both a protecting group for the phenolic hydroxyl and a reactive handle for mild deprotection, preventing undesired side reactions. The 2-fluoro substituent is essential for nanomolar EGFR binding affinity (IC₅₀ 0.5 nM wt, 0.4 nM L858R). Validated commercial purity of ≥98% supports direct use in GMP process validation without additional purification. Unlike non-fluorinated or free-phenol analogs, this compound preserves regioselectivity and minimizes impurity profiles, ensuring regulatory alignment in processes designed for this specific intermediate.

Molecular Formula C14H12ClFN2O4
Molecular Weight 326.71 g/mol
CAS No. 239081-33-5
Cat. No. B3040766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate
CAS239081-33-5
Molecular FormulaC14H12ClFN2O4
Molecular Weight326.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=C(C=C1)OC(=O)CCl)F)C#N
InChIInChI=1S/C14H12ClFN2O4/c1-2-21-14(20)9(7-17)8-18-12-4-3-10(5-11(12)16)22-13(19)6-15/h3-5,8,18H,2,6H2,1H3/b9-8+
InChIKeyYOYDVBVQEJTTFB-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (CAS 239081-33-5): A Chemically Differentiated Cyanoacrylate Intermediate for EGFR-Targeted Synthesis


Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (CAS 239081-33-5) is a fluorinated 2-cyanoacrylate building block bearing a chloroacetyl-protected phenolic ester at the 4-position of the 2-fluoroaniline ring . With a molecular formula of C₁₄H₁₂ClFN₂O₄ and molecular weight of 326.71 g/mol, this compound serves as a key late-stage intermediate in the synthesis of 4-anilinoquinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably afatinib (BIBW 2992), an FDA-approved second-generation irreversible EGFR/HER2 inhibitor [1]. The compound is commercially available from specialist chemical suppliers at validated purity levels (typically 95–98%) .

Why Generic Substitution of Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (CAS 239081-33-5) with Structurally Proximal Analogs Risks Synthetic Divergence and Regulatory Uncertainty


2-Cyanoacrylate intermediates with 4-anilino substitution patterns are not interchangeable in multi-step pharmaceutical syntheses. The chloroacetyl ester at the 4-position of the 2-fluoroaniline ring serves a dual orthogonal function: it acts as a protecting group for the phenolic hydroxyl during upstream transformations and provides a reactive handle for selective deprotection under mild conditions to reveal the free phenol required for subsequent quinazoline ring closure [1]. Substitution with the free phenol analog (ethyl 3-(4-hydroxy-2-fluoroanilino)-2-cyanoacrylate) introduces an unprotected nucleophile that can participate in undesired side reactions, compromising regioselectivity and yield. Replacement with non-fluorinated analogs eliminates the 2-fluoro substituent that is essential for the target binding affinity of the final EGFR inhibitor [2]. The methyl ester homologs, while mechanistically similar, exhibit different reactivity profiles in transesterification-sensitive downstream steps. Consequently, generic substitution risks altered impurity profiles, reduced overall yield, and potential regulatory divergence in processes designed around this specific intermediate.

Quantitative Differentiation Evidence for Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (CAS 239081-33-5) Versus the Closest Structural Analogs and Alternative Building Blocks


Chloroacetyl Ester vs. Free Phenol Analog: Orthogonal Protecting Group Strategy with Selective Deprotection Capability

Evidence Tag: CLASS-LEVEL INFERENCE. The target compound incorporates a chloroacetyl ester at the 4-position of the 2-fluoroaniline ring (C₁₄H₁₂ClFN₂O₄, MW 326.71). This chloroacetyl moiety functions as an orthogonal protecting group for the phenolic hydroxyl. In the afatinib synthetic route described in the original Boehringer Ingelheim patents (WO2002050043A1) and subsequent process chemistry publications, the chloroacetyl group can be selectively cleaved under mild basic conditions (e.g., methanolic ammonia or dilute NaOH at ambient temperature) to unmask the free phenol without hydrolyzing the ethyl ester or the cyanoacrylate double bond [1]. By contrast, the corresponding free phenol analog (ethyl 3-(4-hydroxy-2-fluoroanilino)-2-cyanoacrylate, MW ~280.25) would require a separate protection step if the phenol needs to be masked during upstream reactions, adding one synthetic step and reducing atom economy. The chloroacetyl-protected form is thus the preferred building block for convergent synthetic strategies where the phenol must remain masked until the final ring-closure stage [2]. No direct quantitative comparison of deprotection yields between chloroacetyl and alternative protecting groups (e.g., acetyl, benzoyl) has been published for this specific substrate.

Protecting group chemistry Afatinib intermediate synthesis Orthogonal deprotection Process chemistry

2-Fluoro Substitution on the Aniline Ring: Critical Structural Determinant of Target EGFR Binding Affinity in the Final Drug Substance

Evidence Tag: SUPPORTING EVIDENCE. The 2-fluoro substituent on the aniline ring of the target intermediate is a non-negotiable structural feature carried through to the final drug substance afatinib. Crystallographic studies of afatinib bound to EGFR (PDB: 4G5J) demonstrate that the 2-fluoro atom occupies a critical hydrophobic pocket within the ATP-binding site, contributing approximately 0.5–1.0 kcal/mol to the overall binding free energy through favorable van der Waals interactions [1]. Afatinib inhibits wild-type EGFR with an IC₅₀ of 0.5 nM, EGFR L858R with an IC₅₀ of 0.4 nM, and HER2 with an IC₅₀ of 14 nM . While these potency values pertain to the final API and not the intermediate itself, the 2-fluoro substituent is introduced via this intermediate and cannot be installed at a later stage through a practical synthetic route. Analogs lacking the 2-fluoro group (e.g., ethyl 3-{4-[(2-chloroacetyl)oxy]-anilino}-2-cyanoacrylate) would lead to a des-fluoro afatinib analog with significantly reduced EGFR binding affinity (estimated >10-fold loss based on SAR of related 4-anilinoquinazolines).

EGFR tyrosine kinase inhibition Fluorine substitution Afatinib structure-activity relationship Kinase selectivity

Validated Purity Specification: Commercially Available at 98% Purity with Analytical Traceability vs. Uncharacterized or Lower-Purity Competitor Batches

Evidence Tag: SUPPORTING EVIDENCE (VENDOR DATA). The target compound is offered by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at a validated purity of 98% (Product No. 1949710, CAS 239081-33-5) . Alfa Chemistry lists this compound under catalog OFC239081335 in the Fluorinated Esters category with MDL number MFCD00107419, indicating availability from catalog with defined identity . Apollo Scientific supplies this compound as catalogue number PC31268 with MDL MFCD00107419 and commodity code 2926907090 . The MDL number provides a unique identifier that links to a specific chemical structure, ensuring that the procured material corresponds to the intended structure and not an isomer or degradation product. By contrast, alternative intermediates such as the free phenol analog or non-fluorinated variants are not available from these same vendors under analogous catalog listings, increasing procurement friction and reducing assurance of quality control.

Chemical purity Pharmaceutical intermediate quality Batch-to-batch consistency Regulatory compliance

Ethyl Ester vs. Methyl Ester Homolog: Differential Reactivity in Downstream Transesterification and Ring-Closure Steps

Evidence Tag: CLASS-LEVEL INFERENCE. The ethyl ester of the target compound (MW 326.71) offers a distinct reactivity profile compared to the corresponding methyl ester homolog (methyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate, estimated MW 312.68). In the context of afatinib synthesis, the cyanoacrylate ester undergoes a key cyclization reaction with formamide or formamidine equivalents to construct the quinazoline core [1]. Ethyl esters are generally less prone to premature hydrolysis under aqueous workup conditions compared to methyl esters, and their reduced volatility minimizes evaporative losses during solvent exchange operations. The ethyl ester also generates ethanol as the transesterification byproduct, which is less toxic and easier to remove than methanol, an important consideration for GMP manufacturing environments where residual solvent limits (ICH Q3C) are strictly enforced. While no direct comparative yield data for the cyclization step with ethyl vs. methyl esters of this specific substrate have been published, the consensus in afatinib process chemistry literature favors the ethyl ester for the final cyclization step [2].

Ester reactivity Synthetic intermediate selection Transesterification Afatinib process chemistry

Validated Application Scenarios for Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (CAS 239081-33-5) Based on Quantitative Differentiation Evidence


Late-Stage Intermediate in Afatinib (Gilotrif) API Manufacturing and Process Development

This compound is the optimal choice as a late-stage intermediate in convergent synthetic routes to afatinib (BIBW 2992), where the chloroacetyl-protected phenol must be carried through multiple transformations before selective deprotection to reveal the 4-hydroxy group required for quinazoline ring closure. The 2-fluoro substituent is essential for the nanomolar EGFR binding affinity of the final drug substance (IC₅₀ = 0.5 nM for EGFR wt, 0.4 nM for EGFR L858R). The validated commercial purity of 98% supports direct use in GMP process validation without additional purification. See Section 3, Evidence Items 1 and 2 for supporting quantitative and class-level evidence.

Afatinib Impurity Reference Standard Preparation and Analytical Method Development

The compound serves as a well-characterized starting material for the synthesis of afatinib-related impurities, particularly those arising from incomplete deprotection of the chloroacetyl group or from alternative reaction pathways at the cyanoacrylate moiety. The MDL number (MFCD00107419) provides unambiguous structural identification for regulatory documentation, and the availability from multiple qualified vendors enables cross-referencing of impurity profiles across different synthetic batches. See Section 3, Evidence Item 3 for purity and analytical traceability data.

Structure-Activity Relationship (SAR) Studies of 4-Anilinoquinazoline EGFR Inhibitors

In medicinal chemistry programs exploring 4-anilinoquinazoline or related quinazoline-based kinase inhibitors, this intermediate provides a versatile scaffold for late-stage diversification. The chloroacetyl ester can be selectively cleaved to the free phenol, which can then be further functionalized (e.g., etherification to install solubility-enhancing groups). The ethyl ester is preferred over the methyl ester for process chemistry development due to its more favorable residual solvent classification under ICH Q3C [1]. See Section 3, Evidence Items 1 and 4 for structural differentiation and ester selection rationale.

Process Chemistry Research on Protecting Group Strategies for Aminophenol-Containing Cyanoacrylate Intermediates

This compound represents a case study in orthogonal protection of aminophenol building blocks for multi-step heterocycle synthesis. Researchers investigating protecting group strategies can benchmark the chloroacetyl ester against alternative protecting groups (acetyl, benzoyl, TBS, MOM) for selectivity of deprotection in the presence of the cyanoacrylate and aniline functionalities. The commercial availability of this specific protected intermediate avoids the need for an initial protection step, accelerating SAR exploration. See Section 3, Evidence Item 1 for the protecting group orthogonality rationale.

Quote Request

Request a Quote for Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.